rac Enterolactone-d6
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Overview
Description
Scientific Research Applications
rac Enterolactone-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference material in mass spectrometry for the quantification of Enterolactone and its metabolites.
Biology: Studied for its estrogenic properties and its role in modulating hormonal pathways.
Medicine: Investigated for its anti-cancer properties, particularly in breast cancer research.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Target of Action
rac Enterolactone-d6 is a deuterium-labeled version of Enterolactone . Enterolactone is a bioactive phenolic metabolite known as a mammalian lignan derived from dietary lignans . It has estrogenic properties and exhibits anti-breast cancer activity .
Mode of Action
Enterolactone acts as a radiosensitizer for human breast cancer cell lines . It works by impairing DNA repair and increasing apoptosis (programmed cell death) . This means that it makes cancer cells more susceptible to radiation therapy by preventing the cells from repairing the DNA damage caused by the radiation. Additionally, it promotes the programmed death of these cells .
Biochemical Pathways
Enterolactone modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell lines . This modulation reverts the TGF-β-induced epithelial-mesenchymal transition . The epithelial-mesenchymal transition is a process that is often activated during cancer metastasis, where epithelial cells gain migratory and invasive properties to become mesenchymal stem cells. By reverting this process, Enterolactone helps to inhibit the metastasis of cancer cells .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of Enterolactone’s action is the increased sensitivity of human breast cancer cell lines to radiation therapy . This is achieved through the impairment of DNA repair and the promotion of apoptosis in these cells . Additionally, it inhibits the metastasis of cancer cells by reverting the TGF-β-induced epithelial-mesenchymal transition .
Safety and Hazards
Rac Enterolactone-d6 is a controlled product and may require documentation to meet relevant regulations . It is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to wear protective gloves, clothing, and eye/face protection, and to avoid breathing dust/fume/gas/mist/vapours/spray .
Biochemical Analysis
Biochemical Properties
rac Enterolactone-d6, like its parent compound Enterolactone, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Enterolactone has been found to be a radiosensitizer for human breast cancer cell lines, suggesting its interaction with DNA repair mechanisms and apoptosis pathways .
Cellular Effects
This compound impacts various types of cells and cellular processes. It influences cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . For instance, Enterolactone has been reported to modulate the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with various enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: rac Enterolactone-d6 is synthesized through the deuteration of Enterolactone. The process involves the incorporation of deuterium atoms into the molecular structure of Enterolactone. This is typically achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain high-purity this compound. The compound is then subjected to rigorous quality control measures to ensure its suitability for use as a reference material in scientific research .
Chemical Reactions Analysis
Types of Reactions: rac Enterolactone-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Comparison with Similar Compounds
rac Enterolactone-d6 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in research applications. Similar compounds include:
Enterolactone: The non-deuterated form, which shares similar bioactive properties but lacks the stable isotope labeling.
Secoisolariciresinol: Another mammalian lignan with similar estrogenic and anti-cancer properties.
Matairesinol: A dietary lignan that is metabolized to Enterolactone in the body.
This compound stands out due to its enhanced stability and suitability for use as a reference material in various scientific research applications.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac Enterolactone-d6 involves the conversion of a starting material to the desired product through a series of chemical reactions.", "Starting Materials": ["Deuterated benzene", "Deuterated acetic anhydride", "Deuterated hydrochloric acid", "Deuterated sodium hydroxide", "Deuterated 4-hydroxyphenylacetic acid"], "Reaction": [ "The first step involves the acetylation of deuterated 4-hydroxyphenylacetic acid with deuterated acetic anhydride in the presence of deuterated hydrochloric acid as a catalyst.", "The resulting intermediate is then treated with deuterated sodium hydroxide to form the corresponding deuterated phenolate salt.", "The deuterated benzene is then added to the reaction mixture, and the mixture is heated under reflux conditions to form the deuterated enterolactone-d6.", "The product is then purified using chromatography techniques to obtain the final product." ] } | |
CAS No. |
104411-11-2 |
Molecular Formula |
C18H18O4 |
Molecular Weight |
304.375 |
IUPAC Name |
(3S,4S)-3,4-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1/i3D,4D,5D,6D,8D,9D |
InChI Key |
HVDGDHBAMCBBLR-MPBXAEPNSA-N |
SMILES |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Synonyms |
Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-furanone-d6; trans-Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-Furanone-d6; HPMF-d6; trans-2,3-Bis(3-hydroxybenzyl)-γ-butyrolactone-d6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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